molecular formula C16H16N2O3 B2743820 N'-BENZYL-N-(3-METHOXYPHENYL)ETHANEDIAMIDE CAS No. 359447-66-8

N'-BENZYL-N-(3-METHOXYPHENYL)ETHANEDIAMIDE

Cat. No.: B2743820
CAS No.: 359447-66-8
M. Wt: 284.315
InChI Key: RHAPKCYPYLMDDX-UHFFFAOYSA-N
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Description

N-benzyl-N’-(3-methoxyphenyl)oxamide is an organic compound with the molecular formula C16H16N2O3 It is a member of the oxamide family, characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group

Scientific Research Applications

N-benzyl-N’-(3-methoxyphenyl)oxamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of enzyme inhibition.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Future Directions

The future directions for research on N-benzyl-N’-(3-methoxyphenyl)oxamide could involve further exploration of its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This could have implications for the treatment of neurodegenerative disorders such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N’-(3-methoxyphenyl)oxamide can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with oxalyl chloride to form the final product. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and reaction times of several hours.

Industrial Production Methods

While specific industrial production methods for N-benzyl-N’-(3-methoxyphenyl)oxamide are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(3-methoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides or other derivatives.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction could produce amines.

Comparison with Similar Compounds

N-benzyl-N’-(3-methoxyphenyl)oxamide can be compared to other oxamide derivatives, such as:

    N,N’-dibenzyl oxamide: Similar structure but lacks the methoxy group, which can affect its reactivity and binding properties.

    N,N’-bis(3-methoxyphenyl)oxamide: Contains two methoxy groups, which may enhance its solubility and interaction with certain targets.

    N-benzyl-N’-(4-methoxyphenyl)oxamide: The position of the methoxy group can influence the compound’s electronic properties and reactivity.

Properties

IUPAC Name

N-benzyl-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-14-9-5-8-13(10-14)18-16(20)15(19)17-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAPKCYPYLMDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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